3-Matida

説明

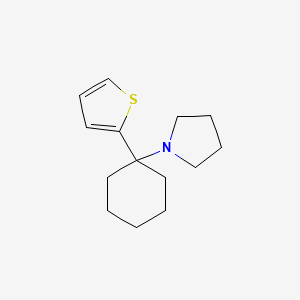

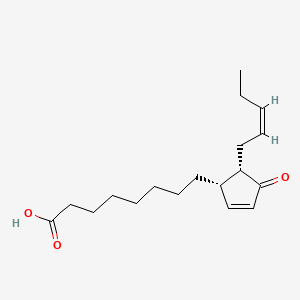

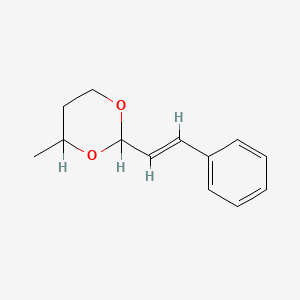

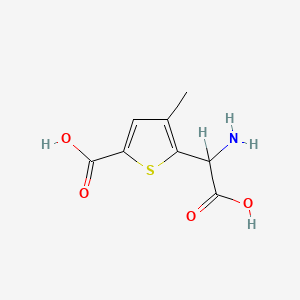

5-[amino(carboxy)methyl]-4-methyl-2-thiophenecarboxylic acid is an alpha-amino acid.

科学的研究の応用

Neuroprotective Effects of 3-MATIDA

3-Methyl-aminothiophene dicarboxylic acid (3-MATIDA) is primarily recognized for its potent and relatively selective antagonistic properties against the metabotropic glutamate 1 (mGlu1) receptor. Its efficacy has been notably observed in the context of reducing post-ischemic neuronal death. Studies have demonstrated that 3-MATIDA significantly mitigates neuronal death induced by oxygen and glucose deprivation (OGD), even when administered up to 60 minutes post-OGD. This neuroprotective action has been validated in both cultured murine cortical cells and rat organotypic hippocampal slice cultures. Additionally, systemic administration of 3-MATIDA shows promising reductions in brain infarct volumes following permanent middle cerebral artery occlusion in rats, suggesting its potential as a neuroprotective agent for conditions such as strokes or cerebral ischemia (Moroni et al., 2002).

Antioxidant and Anti-inflammatory Effects of Matrine

Matrine, a constituent of the Chinese herb Sophora flavescens Ait, has been attributed with various pharmacological activities including antioxidant and anti-inflammatory properties. It's shown to confer neuroprotection against cerebral ischemic injury by significantly reducing apoptotic neurons, alleviating neuronal morphological damage, and improving antioxidative enzyme activities. These findings highlight Matrine's potential in attenuating cerebral ischemic injury and underline its antioxidant and anti-apoptotic capabilities (Zhao et al., 2015).

Protection Against Aging-related Disorders

Matrine has also been observed to exert protective effects against aging-related disorders. It improves recognition, spatial memory impairment, and exercise endurance, potentially through its actions in reducing cellular senescence and oxidative stress. The substance has shown effectiveness in ameliorating aging-related changes such as pathological injuries and increases in certain gene expressions associated with aging. This suggests Matrine's potential utility in treating or preventing aging-associated disorders (Sun et al., 2018).

Protective Effects on Cardiomyocytes and Endothelial Cells

Research indicates that Matrine can protect cardiomyocytes against hyperglycemic stress by suppressing oxidative stress and promoting mitochondrial fusion, thereby improving cardiac function. This cardioprotective effect is linked with the activation of the mitofusin 2-induced mitochondrial fusion pathway, which is crucial in maintaining the integrity and function of mitochondria during stress conditions (Xiao et al., 2021). Furthermore, Matrine-type alkaloids have shown efficacy in inhibiting reactive oxygen species-mediated endothelial cell apoptosis by targeting specific signaling pathways, offering protection against advanced glycation end products-induced stress (Liu et al., 2017).

将来の方向性

特性

IUPAC Name |

5-[amino(carboxy)methyl]-4-methylthiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4S/c1-3-2-4(7(10)11)14-6(3)5(9)8(12)13/h2,5H,9H2,1H3,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOMWRBFEDDEWEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1)C(=O)O)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40439259 | |

| Record name | 3-MATIDA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40439259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Matida | |

CAS RN |

518357-51-2 | |

| Record name | 3-MATIDA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40439259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。